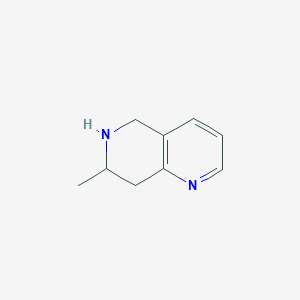

5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine

説明

5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a methyl substituent at the 7-position. Its molecular formula is C₉H₁₂N₂, and it belongs to a class of compounds widely explored in medicinal chemistry due to their structural mimicry of bioactive molecules. The methyl group at position 7 introduces steric and electronic effects that influence reactivity, solubility, and interactions with biological targets. This compound is typically synthesized via alkylation or substitution reactions, as seen in derivatives like 6-methoxy-7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine ().

特性

分子式 |

C9H12N2 |

|---|---|

分子量 |

148.20 g/mol |

IUPAC名 |

7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine |

InChI |

InChI=1S/C9H12N2/c1-7-5-9-8(6-11-7)3-2-4-10-9/h2-4,7,11H,5-6H2,1H3 |

InChIキー |

VETCYYYADQJTRS-UHFFFAOYSA-N |

正規SMILES |

CC1CC2=C(CN1)C=CC=N2 |

製品の起源 |

United States |

準備方法

Method Description

This method, originally developed for 5,6,7,8-tetrahydro-1,8-naphthyridine fragments, involves:

- Double Sonogashira cross-coupling of 2,5-dibromopyridine with acetylenic alcohols or protected propargylamines.

- Followed by Chichibabin cyclization of the resulting 3,3′-pyridine-2,5-diyldipropan-1-amines to form the tetrahydronaphthyridine ring system.

This approach allows for the introduction of substituents such as the 7-methyl group by using appropriately substituted starting materials.

Key Findings and Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Double Sonogashira coupling | 2,5-Dibromopyridine, acetylenic alcohols, Pd catalyst, CuI, base | 70-85 | Efficient formation of diyne intermediates |

| Chichibabin cyclization | Ammonia or amine source, heat | 65-80 | Cyclization forms tetrahydro-naphthyridine ring |

This method was demonstrated to yield key intermediates such as 3-[(7R)-7-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]propan-1-amine, which can be adapted for the 1,6-naphthyridine isomer with modifications in the starting pyridine bromide and coupling partners.

Asymmetric Synthesis via Heck Vinylation and Enantioselective Reduction

Method Description

A breakthrough asymmetric synthesis was reported for the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, featuring:

- Heck-type vinylation of 2-chloropyridine with ethylene gas to form 2-vinylpyridine intermediates.

- One-pot cyclization and amination of 3-acyl-2-vinylpyridine with ammonia to generate dihydronaphthyridine.

- Ruthenium-catalyzed enantioselective transfer hydrogenation to yield the chiral tetrahydronaphthyridine with high enantiomeric excess (>98%).

This route notably reduces the longest linear sequence from nine to six steps and improves overall yield from approximately 4% to 25%. It avoids chromatographic purification, making it suitable for scale-up and industrial application.

Reaction Scheme Summary

| Step | Reagents/Conditions | Yield (%) | Optical Purity (ee) | Notes |

|---|---|---|---|---|

| Heck vinylation | 2-Chloropyridine, ethylene gas, Pd catalyst | ~80 | N/A | Atom-economical vinylation |

| One-pot cyclization/amination | Ammonia pressure, methanol, heat | 79 | N/A | Direct formation of dihydronaphthyridine |

| Enantioselective transfer hydrogenation | Ruthenium catalyst, transfer hydrogenation conditions | 87 | >98.8% | High enantioselectivity, no chromatography |

Representative Experimental Details

- The cyclization step involved stirring 3-acyl-2-vinylpyridine under ammonia pressure (0.30 MPa) at 60 °C for 6 hours in methanol.

- The transfer hydrogenation used a ruthenium catalyst to reduce the dihydronaphthyridine intermediate to the chiral tetrahydronaphthyridine with excellent optical purity.

- The final product, 5,6,7,8-tetrahydro-7-methyl-1,6-naphthyridine, was isolated as an off-white solid with an 87% yield and >98% enantiomeric excess.

Comparative Analysis of Preparation Methods

| Feature | Sonogashira + Chichibabin Cyclization | Heck Vinylation + Enantioselective Reduction |

|---|---|---|

| Number of steps | Moderate (6-9 steps) | Reduced (6 steps) |

| Overall yield | Moderate to good (ca. 65-85%) | Improved (approx. 25% overall for chiral route) |

| Stereochemical control | Limited, racemic mixtures typical | High enantioselectivity (>98% ee) |

| Scalability | Moderate, requires chromatographic steps | High, chromatography-free, industrially viable |

| Key reagents and catalysts | Pd, Cu catalysts, amines | Pd for Heck, Ru for hydrogenation |

| Purification | Often requires chromatography | No chromatography needed |

化学反応の分析

5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include arylboronic acids, which can lead to the formation of monoarylated or diarylated products . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylboronic acids can yield monoarylated-1,6-naphthyridines or diarylated-1,6-naphthyridines .

科学的研究の応用

5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine has a wide range of scientific research applications. In medicinal chemistry, it is known for its pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . It is also used in diagnostics, agriculture, industrial endeavors, and photophysical applications . Additionally, derivatives of this compound have been screened for activity against HIV-1 infection in cell culture .

作用機序

The mechanism of action of 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound targeting the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase have been shown to promote aberrant multimerization of the integrase enzyme, making them attractive targets for antiviral chemotherapy .

類似化合物との比較

Structural and Substituent Variations

The table below highlights key structural differences and synthetic data for 5,6,7,8-tetrahydro-7-methyl-1,6-naphthyridine and related compounds:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Method | Yield (%) | Evidence ID |

|---|---|---|---|---|---|---|

| 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine | 7-methyl | C₉H₁₂N₂ | 148.21 | Alkylation/Substitution | N/A | [6, 21] |

| 6-Methoxy-7-methyl-1,6-naphthyridine (4k) | 6-methoxy, 7-methyl | C₁₀H₁₅N₂O | 179.12 | Organocatalytic aza-Michael reaction | N/A | [6] |

| 3-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | 3-methyl | C₉H₁₂N₂ | 148.21 | Substitution/Reduction | N/A | [21] |

| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine | 2-chloro | C₈H₉ClN₂ | 168.63 | Chlorination of parent compound | N/A | [15] |

| 5-(4-Trifluoromethylphenyl)-1,6-naphthyridine | 5-(4-CF₃-phenyl) | C₁₅H₁₃F₃N₂ | 278.28 | Suzuki coupling | N/A | [4] |

| 7-Pentyl-2-phenyl-1,6-naphthyridine (5a) | 7-pentyl, 2-phenyl | C₁₉H₂₃N₂ | 279.40 | Methoxy deprotection and alkylation | 78 | [11] |

Key Comparison Points

Electronic and Steric Effects

- 7-Methyl vs. In contrast, 3-methyl substitution (e.g., 3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine) places the methyl group in a less sterically demanding position, altering reactivity in electrophilic substitutions.

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (e.g., 4k) and methyl groups enhance electron density, favoring nucleophilic reactions, while chloro (e.g., 2-chloro derivative) and trifluoromethyl groups (e.g., 5-(4-CF₃-phenyl)) withdraw electrons, increasing susceptibility to nucleophilic attack.

Physicochemical Properties

- Solubility : Methoxy and hydrophilic groups (e.g., 4k) enhance water solubility, whereas hydrophobic substituents like pentyl (5a) or trifluoromethylphenyl (4k) increase lipophilicity.

- Thermal Stability : Trifluoromethylphenyl-substituted derivatives exhibit higher boiling points (~240°C) due to increased molecular weight and fluorine content.

Q & A

Q. What are the optimal synthetic routes for 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 5,6,7,8-Tetrahydro-7-methyl-1,6-naphthyridine involves multi-step strategies, often starting with cyclization or catalytic reduction of precursor compounds. Key methods include:

- Cyclization of pyridine derivatives : Controlled temperature (e.g., reflux) and catalysts (e.g., palladium on charcoal) are critical for reducing side reactions .

- Grignard addition : Methylmagnesium bromide reactions with naphthyridine precursors, followed by borohydride reduction, yield tetrahydro derivatives with ~90% efficiency .

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C (reflux) | Prevents decomposition |

| Catalyst | Pd/C or FeCl₃ | Enhances regioselectivity |

| Solvent | Ethanol or THF | Improves solubility |

Q. How can the molecular structure of this compound be confirmed, and which spectroscopic techniques are most effective?

Methodological Answer: Structural confirmation relies on complementary spectroscopic and computational methods:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at position 7) and ring saturation .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₉H₁₂N₂; exact mass 148.1000) .

- X-ray Crystallography : Resolves bicyclic conformation and methyl substitution patterns .

- SMILES/InChI Analysis : Computational tools (e.g., PubChem) cross-verify stereochemistry .

Q. What purification techniques are recommended to achieve high-purity samples for pharmacological testing?

Methodological Answer: Purification protocols depend on solubility and by-product profiles:

- Crystallization : Ethanol/water mixtures isolate crystalline products (purity >95%) .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves diastereomers .

- HPLC : Reverse-phase systems (C18 columns) separate polar impurities in derivatives .

Advanced Research Questions

Q. How does the introduction of substituents (e.g., Cl, CF₃) at specific positions alter bioactivity, and what methodologies assess these changes?

Methodological Answer: Substituent effects are evaluated through structure-activity relationship (SAR) studies:

- Chlorination (Position 3) : Enhances lipophilicity and kinase inhibition (e.g., c-Met inhibition) via electrophilic substitution with POCl₃/FeCl₃ .

- Trifluoromethylation (Position 3) : Improves metabolic stability and receptor binding (assayed via SPR or ITC) .

Q. SAR Workflow :

Synthetic Modification : Introduce substituents via cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) .

In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., kinases) .

Computational Docking : Predict binding modes using AutoDock or Schrödinger .

Q. What catalytic systems enhance the efficiency of key synthetic steps, and how are these optimized?

Methodological Answer: Catalytic optimization focuses on reduction and cross-coupling :

- Reductive Amination : Pd/C or Raney Ni under H₂ pressure (1–3 atm) saturate naphthyridine rings with >85% yield .

- Palladium Catalysts : Buchwald-Hartwig conditions (Pd(OAc)₂/XPhos) enable C–N coupling for aryl-substituted derivatives .

Q. Catalyst Screening Table :

| Catalyst | Reaction Type | Turnover Frequency (h⁻¹) |

|---|---|---|

| Pd/C (10% wt) | Hydrogenation | 120 |

| FeCl₃ | Electrophilic substitution | 45 |

| CuI/Phenanthroline | Ullmann Coupling | 60 |

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer: Data contradictions often arise from assay variability or synthetic impurities . Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., CLSI for antimicrobial tests) to ensure reproducibility .

- Batch Analysis : Compare HPLC purity (>98%) and stereochemical consistency (via chiral columns) across studies .

- Meta-Analysis : Cross-reference reaction conditions (e.g., solvent polarity, temperature) with bioactivity trends .

Case Study : Discrepancies in c-Met inhibition (IC₅₀ = 0.1–5 µM) were traced to residual DMSO in assay buffers, altering compound solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。